2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUVCUZTBWOAEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.
Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of Intermediates: The ethoxyphenyl and piperidine intermediates are coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or furan rings, using reagents like sodium methoxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, methoxy derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or inflammation.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers or materials with specific electronic properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving neurotransmitter systems.
Industrial Applications: It can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine-Acetamide Scaffolds
Key Observations :
- Aryl Substituents : The ethoxy group in the target compound may enhance metabolic stability compared to AC-90179’s methoxy group, as ethoxy is less prone to demethylation . Fluorinated aryl groups (e.g., in ) often improve bioavailability and target affinity .
- Piperidine Substitutions : The furan-2-ylmethyl group distinguishes the target compound from AC-90179 (methylbenzyl) and Rilapladib (methoxyethyl). Furan’s electron-rich π-system could facilitate interactions with aromatic residues in enzyme active sites or receptors .
- Pharmacological Profiles : AC-90179’s 5-HT2A selectivity highlights the impact of N-substituents on receptor specificity. In contrast, Rilapladib’s sulfonyl and trifluoromethyl groups are critical for Lp-PLA2 inhibition .
Analogues with Furan-Containing Moieties
Compounds in (e.g., 17, 18) feature furan-2-ylmethyl groups linked to urea or imidazolidinone cores. These exhibit antimicrobial or biofilm-inhibitory activity, suggesting that the furan moiety in the target compound may confer similar properties. However, the acetamide-piperidine scaffold in the target compound likely directs activity toward neurological targets (e.g., serotonin receptors) rather than microbial pathways .
Piperidine-Based Opioid Analogues
While structurally distinct from opioids like fentanyl (), the target compound’s piperidine core shares similarities with W-18 and W-14. These compounds differ in substitution patterns (e.g., sulfonamide vs. acetamide groups), which drastically alter receptor binding. The absence of a phenylethyl group in the target compound likely excludes opioid receptor activity .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The ethoxyphenyl and furan groups likely increase logP compared to AC-90179 (logP ~3.5 estimated), enhancing blood-brain barrier penetration.
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a novel synthetic organic molecule with potential pharmacological applications. Its structure includes an ethoxy group on a phenyl ring and a piperidine moiety linked to a furan derivative, suggesting possible interactions with biological targets. This article reviews its biological activity, including antibacterial, antifungal, and other therapeutic potentials.
Chemical Structure
The IUPAC name of the compound indicates its complex structure, which can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Phenyl Ring | Substituted with an ethoxy group |
| Piperidine Ring | Contains a furan-2-ylmethyl substituent |
| Functional Groups | Acetamide group enhances solubility and reactivity |
Antibacterial Activity
Recent studies have explored the antibacterial properties of compounds with similar structures. The activity is often measured using Minimum Inhibitory Concentration (MIC) values against various bacterial strains. For instance, compounds that share structural similarities with our target have shown MIC values ranging from 4.69 to 156.47 µM against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of related compounds has also been documented. For example, MIC values against Candida albicans ranged from 16.69 to 78.23 µM. Such findings suggest that the compound may exhibit similar antifungal properties due to its structural characteristics .
The proposed mechanism of action for compounds in this class often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The presence of the piperidine ring may enhance binding to specific receptors or enzymes critical for bacterial survival.
Study 1: Antimicrobial Efficacy
In a comparative study involving various synthesized alkaloids, compounds structurally related to this compound demonstrated significant antimicrobial activity. The study highlighted that modifications on the piperidine ring could enhance antibacterial efficacy .
Study 2: Structure-Activity Relationship (SAR)
A systematic investigation into the SAR of piperidine derivatives indicated that electron-donating groups on the phenyl ring significantly increased antibacterial potency. This insight could guide future modifications of our target compound to optimize its biological activity .
Research Findings
| Activity Type | MIC Range (µM) | Bacterial Strains |
|---|---|---|
| Antibacterial | 4.69 - 156.47 | Bacillus subtilis, E. coli, S. aureus |
| Antifungal | 16.69 - 78.23 | Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
